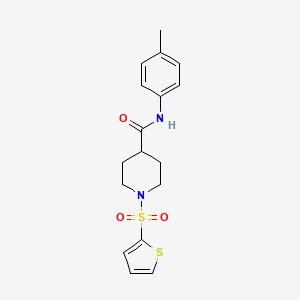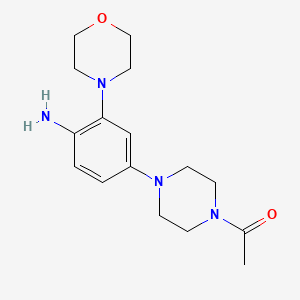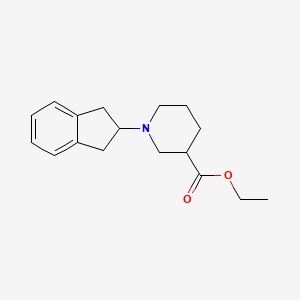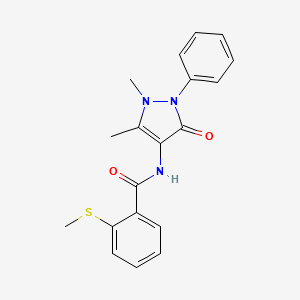
1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride, also known as DPTD hydrochloride, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a thioxodihydropyrimidinedione derivative that has been synthesized through various methods. In
Mechanism of Action
The mechanism of action of 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride is not fully understood. However, it has been suggested that this compound acts by modulating the activity of GABA and glutamate receptors in the brain. 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride hydrochloride has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. Additionally, this compound has been shown to inhibit the activity of glutamate receptors, leading to a decrease in excitatory neurotransmission.
Biochemical and Physiological Effects:
1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the release of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride hydrochloride has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This compound has also been shown to decrease the levels of glutamate in the brain, leading to a decrease in excitatory neurotransmission.
Advantages and Limitations for Lab Experiments
1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for research purposes. Additionally, 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride hydrochloride has been shown to have a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride hydrochloride is not fully understood, which may limit its usefulness in certain types of experiments.
Future Directions
There are several future directions for research on 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride. One area of research is the development of new derivatives of 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride hydrochloride with improved biological activity and selectivity. Another area of research is the investigation of the effects of 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride hydrochloride on different types of cells and tissues. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
There are several methods to synthesize 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride. One of the most common methods is the reaction of 5-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione with propylamine in the presence of hydrochloric acid. The reaction takes place in ethanol and the product is purified through recrystallization. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
Scientific Research Applications
1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride has been extensively used in scientific research as a tool to study various biological processes. This compound has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. Additionally, 1-phenyl-5-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride hydrochloride has been used to study the effects of GABAergic and glutamatergic neurotransmission in the brain.
properties
IUPAC Name |
1-phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S.ClH/c1-2-6-10-11(16)14-13(18)15(12(10)17)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6H2,1H3,(H,14,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACAHLMRAHPXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5110203.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5110209.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5110210.png)

![N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B5110218.png)
![2-chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5110229.png)
![10-chloro-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5110240.png)


![1-(2-furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5110280.png)
![4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5110282.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)
